molecular formula C17H20N4O B5797098 N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide

N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide

Cat. No. B5797098
M. Wt: 296.37 g/mol
InChI Key: LLLQFACJMQLSCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide, also known as MPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPN is a derivative of nicotinamide and has been found to possess unique biochemical and physiological properties that make it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide involves the inhibition of various signaling pathways that are involved in cell proliferation and survival. N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide has been found to inhibit the activation of PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell growth and survival. N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide has also been found to inhibit the expression of various oncogenes such as c-Myc and Bcl-2.
Biochemical and Physiological Effects:
N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide can induce apoptosis in cancer cells by activating the caspase cascade. N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide has also been found to inhibit angiogenesis, which is the process of formation of new blood vessels that is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide in lab experiments is its low toxicity and high bioavailability. N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide has been found to be well-tolerated in animal studies and does not exhibit any significant adverse effects. However, one of the limitations of using N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide. One of the major areas of research is the development of novel N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide derivatives with improved efficacy and bioavailability. Another area of research is the investigation of the potential applications of N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide in other diseases such as diabetes and neurodegenerative disorders. Additionally, studies are needed to investigate the long-term effects of N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide on human health and its potential use in clinical settings.
Conclusion:
In conclusion, N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various research fields. N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide exhibits unique biochemical and physiological properties that make it a promising candidate for various research studies. Further research is needed to fully understand the potential applications of N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide in various diseases and its long-term effects on human health.

Synthesis Methods

The synthesis of N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide involves the reaction of 4-methyl-1-piperazinecarboxylic acid with 4-aminophenyl nicotinate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide.

Scientific Research Applications

N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide has been extensively studied for its potential applications in various scientific research fields. One of the major research areas where N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide has been investigated is cancer research. Studies have shown that N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide has also been found to enhance the efficacy of chemotherapy drugs in cancer treatment.

properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-20-9-11-21(12-10-20)16-6-4-15(5-7-16)19-17(22)14-3-2-8-18-13-14/h2-8,13H,9-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLQFACJMQLSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide

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